4-Butoxy-2,6-difluorophenylacetonitrile serves as a key intermediate in the synthesis of MC-1220 analogs []. MC-1220 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with known anti-HIV-1 activity []. These analogs, including those derived from 4-butoxy-2,6-difluorophenylacetonitrile, are being investigated for their potential as anti-HIV-1 agents [].
The synthesis of 4-butoxy-2,6-difluorophenylacetonitrile involves a condensation reaction []. This condensation occurs between a 4,6-dichloro-N-methylpyrimidin-2-amine derivative or 4-chloro-6-methoxy-N,N,5-trimethylpyrimidin-2-amine and the sodium salt of 2,6-difluorophenylacetonitrile []. The reaction proceeds in the presence of a strong base like sodium hydroxide in a methanol solvent [].
The primary application of 4-butoxy-2,6-difluorophenylacetonitrile lies in its use as a crucial building block for synthesizing novel MC-1220 analogs []. These analogs are then evaluated for their anti-HIV-1 activity []. The rationale behind developing these analogs stems from the need to identify new anti-HIV agents with improved efficacy, safety profiles, and resistance profiles compared to existing NNRTIs like MC-1220 [].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: